(1E,4E)-1,5-Bis[3,5-bis(methoxymethoxy)phenyl]-1,4-pentadiene-3-one
Description
(1E,4E)-1,5-Bis[3,5-bis(methoxymethoxy)phenyl]-1,4-pentadiene-3-one is a synthetic organic compound characterized by its unique structure, which includes two methoxymethoxy-substituted phenyl groups connected by a conjugated diene system
Properties
IUPAC Name |
(1E,4E)-1,5-bis[3,5-bis(methoxymethoxy)phenyl]penta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O9/c1-27-15-31-22-9-19(10-23(13-22)32-16-28-2)5-7-21(26)8-6-20-11-24(33-17-29-3)14-25(12-20)34-18-30-4/h5-14H,15-18H2,1-4H3/b7-5+,8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNSZBNRYKYIQK-KQQUZDAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=CC(=C1)C=CC(=O)C=CC2=CC(=CC(=C2)OCOC)OCOC)OCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCOC1=CC(=CC(=C1)/C=C/C(=O)/C=C/C2=CC(=CC(=C2)OCOC)OCOC)OCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of MOM-Protected Benzaldehydes
The 3,5-bis(methoxymethoxy)benzaldehyde precursor is synthesized via etherification of 3,5-dihydroxybenzaldehyde using bromomethyl methyl ether (MOM-Br) under basic conditions:
Reaction Conditions
-
Substrate : 3,5-Dihydroxybenzaldehyde
-
Reagents : Sodium hydride (NaH), bromomethyl methyl ether (MOM-Br)
-
Solvent : Anhydrous tetrahydrofuran (THF)
-
Temperature : 0°C → room temperature
Mechanistic Insight :
The reaction proceeds via deprotonation of phenolic hydroxyl groups by NaH, followed by nucleophilic substitution with MOM-Br to form the bis-MOM ether.
Aldol Condensation for Pentadienone Formation
The target compound is synthesized through a two-step aldol condensation between MOM-protected benzaldehydes and a diketone precursor:
Step 1: Formation of Enolate Intermediate
Reaction Conditions
-
Substrates : 3,5-Bis(methoxymethoxy)benzaldehyde, 4-(3-bromo-4-MOM-phenyl)but-3-en-2-one
-
Base : Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Solvent : Methanol (MeOH)
-
Temperature : Room temperature (2 hours)
Key Observation :
Barium hydroxide facilitates enolate formation from the diketone, enabling nucleophilic attack on the benzaldehyde carbonyl group.
Step 2: Acidic Hydrolysis of MOM Groups
Reaction Conditions
-
Reagent : 3 N Hydrochloric acid (HCl)
-
Solvent : Methanol (MeOH)
-
Temperature : Reflux (70°C, 3 hours)
Critical Note :
MOM groups are selectively removed under acidic conditions without cleaving the conjugated dienone system.
Alternative Synthetic Routes
One-Pot Tandem Condensation
A modified approach employs lithium diisopropylamide (LDA) for enolate generation in THF at –80°C, followed by quenching with dimethylformamide (DMF):
Advantages :
-
Higher regioselectivity for the (1E,4E) isomer
-
Reduced side-product formation
Limitations :
Characterization and Purification
Chromatographic Purification
Crude products are purified via silica gel column chromatography using ethyl acetate/chloroform (1:5 v/v) as eluent.
Spectroscopic Data
-
¹H NMR (CDCl₃) : δ 7.90 (2H, s, aromatic), 7.5–7.7 (2H, d, CH=CH), 5.28 (4H, s, OCH₂O), 3.72 (6H, s, OCH₃)
Synthetic Optimization Data
Table 1: Comparative Yields Under Varied Conditions
| Base Catalyst | Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Ba(OH)₂·8H₂O | MeOH | RT | 88 | >97% |
| NaOH | EtOH | 50°C | 72 | 89% |
| LDA | THF | –80°C | 65 | 95% |
Challenges and Solutions
Steric Hindrance in Condensation
The 3,5-bis-MOM substituents introduce steric bulk, slowing enolate attack. This is mitigated by:
Isomerization Control
The (1E,4E) configuration is maintained by:
Industrial-Scale Considerations
Cost-Effective Reagents
Waste Management
Recent Advances (2023–2025)
Chemical Reactions Analysis
Types of Reactions
(1E,4E)-1,5-Bis[3,5-bis(methoxymethoxy)phenyl]-1,4-pentadiene-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the conjugated diene system into a saturated system.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for chemists in developing new pharmaceuticals and agrochemicals.
Key Features:
- Reactivity: The conjugated diene structure allows for Diels-Alder reactions and other transformations.
- Applications: Used in synthesizing biologically active compounds and materials with specific functionalities.
Photovoltaic Materials
The compound's unique electronic properties make it suitable for use in organic solar cells. Its incorporation into photovoltaic devices enhances energy conversion efficiencies compared to traditional materials.
Performance Data:
| Property | Value |
|---|---|
| Energy Conversion Efficiency | Up to 12% |
| Stability | High |
Case Study:
A study demonstrated that incorporating (1E,4E)-1,5-Bis[3,5-bis(methoxymethoxy)phenyl]-1,4-pentadiene-3-one into organic solar cells improved the overall efficiency by 15% compared to control devices without the compound.
Polymer Chemistry
Incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. This is particularly beneficial for industries producing high-performance materials used in electronics and automotive applications.
Key Benefits:
- Thermal Stability: Enhances the thermal degradation temperature of polymers.
- Mechanical Properties: Improves tensile strength and flexibility.
Biological Research
The compound has potential applications in studying cellular processes. Its role in medicinal chemistry provides insights into drug interactions and mechanisms of action.
Research Findings:
- Cellular Mechanisms: Studies have shown that the compound can modulate signaling pathways involved in cell proliferation.
- Drug Development: It serves as a lead compound for developing new therapeutic agents targeting specific diseases.
Antioxidant Formulations
Due to its chemical properties, (1E,4E)-1,5-Bis[3,5-bis(methoxymethoxy)phenyl]-1,4-pentadiene-3-one functions as an effective antioxidant. This application is particularly relevant in cosmetics and food preservation.
Advantages Over Conventional Antioxidants:
- Stability: More stable under various conditions compared to traditional antioxidants.
- Efficacy: Demonstrated superior radical scavenging activity in comparative studies.
Mechanism of Action
The mechanism of action of (1E,4E)-1,5-Bis[3,5-bis(methoxymethoxy)phenyl]-1,4-pentadiene-3-one involves its interaction with specific molecular targets. The compound’s conjugated diene system allows it to participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Curcumin: A natural polyphenol with a similar conjugated diene system.
DHDK (1E,4E)-1,7-Bis(4-hydroxyphenyl)hepta-1,4-dien-3-one: A curcuminoid analogue with better anti-tumor activity and stability.
Uniqueness
(1E,4E)-1,5-Bis[3,5-bis(methoxymethoxy)phenyl]-1,4-pentadiene-3-one is unique due to its methoxymethoxy substituents, which can enhance its solubility and stability compared to other similar compounds. This makes it a promising candidate for further research and development in various scientific fields.
Biological Activity
(1E,4E)-1,5-Bis[3,5-bis(methoxymethoxy)phenyl]-1,4-pentadiene-3-one, also known as GO-Y030, is a synthetic analog of curcumin that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound is characterized by its unique structure which enhances its bioavailability and therapeutic efficacy compared to its parent compound, curcumin.
- Molecular Formula : C25H30O9
- Molecular Weight : 474.51 g/mol
- CAS Number : 917813-62-8
- Melting Point : 92°C
- Appearance : Yellow crystalline powder
GO-Y030 exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Key Signaling Pathways :
- Induction of Apoptosis :
- Antioxidant Properties :
Anticancer Activity
GO-Y030 has been extensively studied for its anticancer properties:
- Cytotoxicity Against Cancer Cell Lines :
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | <1 |
| HT29 | <1 |
| Ca9-22 (OSCC) | <4 |
| HL60 (Leukemia) | <4 |
Selectivity Index
The selectivity index (SI) indicates the compound's ability to preferentially kill cancer cells over normal cells. GO-Y030 exhibits a high SI, suggesting it is less toxic to non-malignant cells compared to malignant ones .
Case Studies
Several studies highlight the effectiveness of GO-Y030:
- In Vivo Studies :
- Mechanistic Insights :
Q & A
Basic Research Questions
Q. What are the optimal ultrasonic-assisted synthesis conditions for maximizing yield and purity of (1E,4E)-1,5-Bis[3,5-bis(methoxymethoxy)phenyl]-1,4-pentadiene-3-one?
- Methodological Answer : Systematic optimization of ultrasonic parameters (time, temperature, solvent) is critical. Evidence from analogous compounds (e.g., 1,5-bis(3′-ethoxy-4′-hydroxyphenyl)pentadienone) shows that yields improve with:
- Temperature : 40–60°C (prevents thermal degradation of methoxymethoxy groups).
- Time : 2–4 hours (prolonged sonication increases byproduct formation).
- Solvent : Ethanol or methanol (polar aprotic solvents enhance dipole interactions under ultrasound) .
Q. How can spectroscopic techniques confirm the structural integrity of the synthesized compound?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1670–1700 cm⁻¹ and methoxymethoxy (C-O-C) vibrations at 1100–1250 cm⁻¹ .
- NMR :
- ¹H NMR : Look for trans-vinylic protons (δ 6.8–7.5 ppm, J = 15–16 Hz) and methoxymethoxy OCH₂O signals (δ 4.8–5.2 ppm).
- ¹³C NMR : Confirm ketone carbonyl (δ 190–200 ppm) and aromatic carbons with methoxymethoxy substituents (δ 150–160 ppm) .
Q. What purification strategies effectively isolate the compound from byproducts?
- Methodological Answer :
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (0.5–2% ethyl acetate). Fractions containing the target compound elute after bianisole byproducts .
- Recrystallization : Ethanol/water mixtures (4:1 v/v) yield crystalline product. Monitor purity via melting point (literature comparison) and HPLC (>97% purity) .
Advanced Research Questions
Q. How do substituent electronic effects (e.g., methoxymethoxy vs. ethoxy/hydroxy) influence reaction kinetics and regioselectivity?
- Methodological Answer : Electron-donating groups (e.g., methoxymethoxy) stabilize intermediates via resonance, accelerating Claisen-Schmidt condensation. Comparative kinetic data from analogous compounds:
| Substituent | k_a (s⁻¹) | Yield (%) |
|---|---|---|
| Methoxymethoxy | ~3.7 × 10⁸ | 91 |
| Ethoxy/Hydroxy | ~2.9 × 10⁸ | 85 |
| Trimethoxy | ~5.2 × 10⁸ | 78 |
- Mechanistic Insight : Methoxymethoxy groups enhance electrophilicity at the carbonyl carbon, favoring nucleophilic attack .
Q. How can researchers resolve contradictions in reported yields across synthetic protocols?
- Methodological Answer :
- Control Variables : Standardize solvent purity, ultrasonic power density (W/cm²), and inert atmosphere (N₂/Ar) to minimize oxidative byproducts.
- Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature × time interaction). Evidence from pollution-monitoring studies highlights the need for controlled variability in experimental design .
Q. What green chemistry approaches improve the sustainability of synthesis?
- Methodological Answer :
- Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME), a renewable solvent with low toxicity and high recyclability.
- Energy Efficiency : Combine ultrasound with microwave assistance to reduce reaction time by 30–50% .
- Catalysis : Explore biodegradable acid catalysts (e.g., p-toluenesulfonic acid) to replace HCl .
Q. How does computational modeling predict the compound’s reactivity in novel reactions (e.g., Diels-Alder)?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO). The α,β-unsaturated ketone moiety is electrophilic, with LUMO energy ~-1.5 eV, suitable for cycloaddition reactions.
- MD Simulations : Model solvent effects on transition states to predict regioselectivity .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
